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Introduction

Disabled-1 (Dabl) is a crucial intracellular adaptor protein that plays a central role in the Reelin
signaling pathway, which is essential for proper neuronal migration and positioning during brain
development.[1] Dab1l functions downstream of the Reelin receptors, Very Low-Density
Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2 (ApoER2).[1] Upon Reelin
binding to these receptors, Dabl becomes tyrosine-phosphorylated by Src family kinases, such
as Fyn and Src, creating docking sites for various downstream signaling molecules.[1][2][3]
Investigating the protein-protein interactions of Dab1 is critical for understanding the molecular
mechanisms of neurodevelopment and identifying potential therapeutic targets for neurological
disorders.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-
protein interactions in their cellular context.[4][5] This method involves using an antibody to
specifically pull down a protein of interest (the "bait," in this case, Dabl) from a cell lysate,
thereby also isolating its interacting partners (the "prey").[5] These interacting proteins can then
be identified by downstream applications such as Western blotting or mass spectrometry.

These application notes provide a detailed protocol for performing a Dab1-protein Co-IP
experiment, along with information on known interacting partners and troubleshooting
guidance.
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Known Dabl Interacting Proteins

Several proteins have been identified as interacting with Dab1, primarily within the context of
the Reelin signaling pathway. The following table summarizes some of the key known
interactors.
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Interacting Protein

Function in Dabl Pathway

Evidence

Reelin co-receptor that binds

Genetic and biochemical

studies have established this

VLDLR _ , _
to Dabl's PTB domain. interaction as fundamental to
Reelin signaling.
) ] Similar to VLDLR, this
Reelin co-receptor that binds ) o o
ApoER2 ] interaction is a key initial step
to Dabl's PTB domain. ) ) )
in the signaling cascade.
o Studies have shown that Src
Src family kinase that o ]
family kinases are required for
Src phosphorylates Dabl upon ] ]
o ] Dabl tyrosine phosphorylation.
Reelin stimulation.
[2]
Fyn is a critical regulator of
e Src family kinase that Dabl phosphorylation and
n
Y phosphorylates Dab1. subsequent signaling events.
[2][3]
Mass spectrometry has
Adaptor proteins that bind to identified Crkll and CrkL in
Crkil / CrkL ) )
phosphorylated Dabl. complexes with tyrosine-
phosphorylated Dabl.[6]
Guanine nucleotide exchange Dock1 is part of a signaling
Dockl factor that interacts indirectly cassette that is engaged by
with Dab1 via Crkill. the Dab1-Crk complex.[6]
_ _ Mass spectrometry and
) Adaptor protein that binds ) ]
Cin85 ] biochemical analyses have
directly to Dab1. ] o ]
confirmed this interaction.[7]
The regulatory subunit of This interaction is crucial for
Phosphoinositide 3-kinase that  the activation of the PI3K/Akt
PI3K (p85a)

interacts with phosphorylated
Dabl.

signaling pathway downstream
of Reelin.[8]
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Experimental Protocol: Dabi-Protein Co-
Immunoprecipitation

This protocol outlines the key steps for performing a Co-IP experiment to identify proteins that
interact with Dab1.

Materials and Reagents

¢ Cell Culture: Mammalian cells expressing Dabl (e.g., primary neurons, HEK293T cells
transfected with a Dab1 expression vector).

e Antibodies:

o Co-IP-validated anti-Dab1 antibody (bait). A polyclonal antibody is often preferred as it can
recognize multiple epitopes.[9]

o Antibody against the potential interacting protein (prey) for Western blot detection.
o Isotype control IgG (negative control).

 Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based
buffer with mild detergents like NP-40 or Triton X-100). It is crucial to include protease and
phosphatase inhibitors.

o Example Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,
supplemented with protease and phosphatase inhibitor cocktails.

o Beads: Protein A/G agarose or magnetic beads.

o Wash Buffer: Lysis buffer or a modified version with adjusted salt and detergent
concentrations.

e Elution Buffer:
o For denaturing elution: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer).

o For non-denaturing elution: Glycine-HCI buffer (pH 2.5-3.0) or a buffer containing a high
concentration of a competing peptide.
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Other Reagents: PBS, BSA, SDS-PAGE gels, transfer membranes, and Western blot
detection reagents.

Procedure

Cell Lysate Preparation: a. Culture cells to an appropriate confluency (typically 80-90%). If
studying the effect of Reelin, treat the cells with Reelin-conditioned media for the desired
time before harvesting.[10][11] b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis
buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge
tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the
lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant
(protein lysate) to a new pre-chilled tube. Determine the protein concentration using a
standard protein assay (e.g., BCA or Bradford).

Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of protein lysate, add 20-
30 pL of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000
x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the
bead pellet. This is the pre-cleared lysate.

Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 pg of the anti-Dab1 antibody. For
a negative control, add the same amount of isotype control IgG to a separate tube of lysate.
b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 pL of Protein A/G
bead slurry to each tube. d. Incubate on a rotator for an additional 1-2 hours at 4°C.

Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully
remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash
buffer. d. Repeat the pelleting and washing steps 3-5 times to remove non-specifically bound
proteins.

Elution: a. After the final wash, remove all supernatant. b. For denaturing elution: Add 30-50
uL of 1x SDS-PAGE loading buffer directly to the beads. Boil the samples at 95-100°C for 5-
10 minutes to elute the proteins and denature them for SDS-PAGE. c. Pellet the beads and

load the supernatant onto an SDS-PAGE gel.

Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the
proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk
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or BSAin TBST. d. Probe the membrane with a primary antibody against the expected

interacting protein. It is also recommended to probe a parallel blot with the anti-Dab1

antibody to confirm the successful immunoprecipitation of the bait protein. e. Wash the

membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect

the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Quantitative data from Co-IP experiments, often obtained through densitometry of Western

blots or from mass spectrometry analysis, should be summarized for clear comparison.

Table 1: Example Template for Quantitative Co-IP Data

Replicat Replicat Replicat
. . Average
Bait Prey Conditi el e2 e3
. . Fold p-value
Protein Protein on (Fold (Fold (Fold
Change
Change) Change) Change)
Dabl Crkll Control 1.0 1.0 1.0 1.0 -
Reelin- User User User User User
Dabl Crkll
treated Input Input Input Input Input

PI3K
Dabl Control 1.0 1.0 1.0 1.0 -

(p850a)
DabL PI3K Reelin- User User User User User

a

(p85a) treated Input Input Input Input Input

IgG Crkl Reelin- User User User User User
r

Control treated Input Input Input Input Input

Fold change should be calculated relative to the control condition after normalization to the

amount of immunoprecipitated bait protein.

Troubleshooting
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Problem

Possible Cause

Solution

No or low yield of bait protein
(Dab1)

- Inefficient antibody for IP.-
Low expression of Dabl in
cells.- Harsh lysis conditions

disrupting antibody epitope.

- Use a Co-IP validated
antibody.- Use a cell line with
higher Dab1 expression or
transfect with a Dab1
expression vector.- Use a

milder lysis buffer.

No or low yield of prey protein

- Weak or transient
interaction.- Harsh washing
conditions.- Antibody binding
site on Dabl is blocked by the

interacting protein.

- Optimize wash buffer (e.g.,
lower detergent/salt
concentration).- Consider in
vivo cross-linking before lysis.-
Use a polyclonal antibody for
the IP.

High background/non-specific

binding

- Insufficient washing.-
Antibody concentration is too
high.- Non-specific binding to
beads.

- Increase the number of
washes or the stringency of
the wash buffer.- Titrate the
antibody concentration.- Pre-
clear the lysate with beads and
block the beads with BSA.[4]

Co-elution of antibody heavy

and light chains

- Elution with SDS-PAGE

buffer denatures the antibody.

- Use a Co-IP kit with light-
chain specific secondary
antibodies.- Covalently cross-
link the antibody to the beads.-
Use a non-denaturing elution

method.

Visualizations

Reelin-Dab1 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. DAB1 - Wikipedia [en.wikipedia.org]

2. References [informatics.jax.org]

3. Apolipoprotein E receptors are required for reelin-induced proteasomal degradation of the
neuronal adaptor protein Disabled-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
e 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
e 6. journals.biologists.com [journals.biologists.com]

o 7. Dabl stabilizes its interaction with Cin85 by suppressing Cin85 phosphorylation at serine
587 - PubMed [pubmed.ncbi.nlm.nih.gov]

» 8. Phosphatidylinositol 3-kinase interacts with the adaptor protein Dabl in response to
Reelin signaling and is required for normal cortical lamination - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. DABL1 Polyclonal Antibody (PA1-21178) [thermofisher.com]

¢ 10. Reelin-induced tryosine phosphorylation of Disabled 1 during neuronal positioning - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Reconstitution of the Reelin Signaling Pathway in Fibroblasts Demonstrates that Dab1l
Phosphorylation Is Independent of Receptor Localization in Lipid Rafts - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocol for Dabi-Protein Co-
Immunoprecipitation Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669741#protocol-for-dabi-protein-co-
immunoprecipitation-experiments]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1669741?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/DAB1
https://www.informatics.jax.org/reference/12526739
https://pubmed.ncbi.nlm.nih.gov/15175346/
https://pubmed.ncbi.nlm.nih.gov/15175346/
https://www.antibodies.com/applications/co-immunoprecipitation
https://www.ptglab.com/news/blog/how-to-conduct-a-co-immunoprecipitation-co-ip/
https://journals.biologists.com/jcs/article/117/19/4527/27778/Interaction-between-Dab1-and-CrkII-is-promoted-by
https://pubmed.ncbi.nlm.nih.gov/23178720/
https://pubmed.ncbi.nlm.nih.gov/23178720/
https://pubmed.ncbi.nlm.nih.gov/12882964/
https://pubmed.ncbi.nlm.nih.gov/12882964/
https://pubmed.ncbi.nlm.nih.gov/12882964/
https://www.thermofisher.com/antibody/product/DAB1-Antibody-Polyclonal/PA1-21178
https://pmc.ncbi.nlm.nih.gov/articles/PMC316552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC316552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1317641/
https://www.benchchem.com/product/b1669741#protocol-for-dabi-protein-co-immunoprecipitation-experiments
https://www.benchchem.com/product/b1669741#protocol-for-dabi-protein-co-immunoprecipitation-experiments
https://www.benchchem.com/product/b1669741#protocol-for-dabi-protein-co-immunoprecipitation-experiments
https://www.benchchem.com/product/b1669741#protocol-for-dabi-protein-co-immunoprecipitation-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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